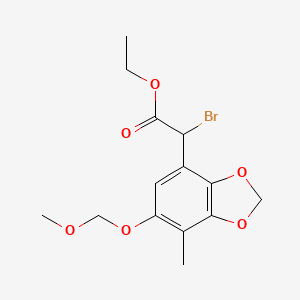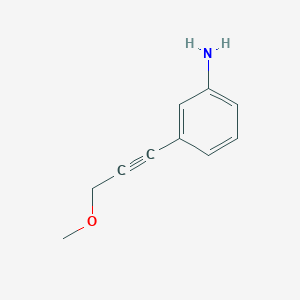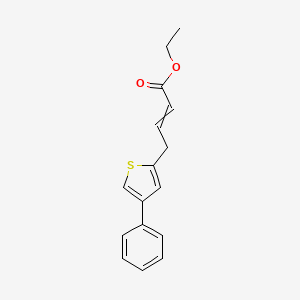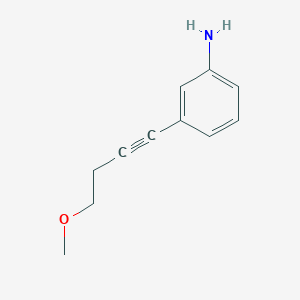
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromo substituent, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of catechol with formaldehyde.
Introduction of the Acetic Acid Group: The acetic acid group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.
Bromination: The alpha position of the acetic acid group is brominated using bromine in the presence of a suitable solvent such as carbon tetrachloride.
Methoxymethoxy Protection: The hydroxyl groups are protected by converting them into methoxymethoxy groups using methoxymethyl chloride and a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or sodium alkoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: De-brominated products, alcohols.
Substitution: Amines, thiols, ethers.
Applications De Recherche Scientifique
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, ethyl ester depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its behavior in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-: This compound lacks the ethyl ester group.
1,3-Benzodioxole-4-acetic acid, alpha-bromo-6-(methoxymethoxy)-7-methyl-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
Propriétés
Formule moléculaire |
C14H17BrO6 |
|---|---|
Poids moléculaire |
361.18 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]acetate |
InChI |
InChI=1S/C14H17BrO6/c1-4-18-14(16)11(15)9-5-10(19-6-17-3)8(2)12-13(9)21-7-20-12/h5,11H,4,6-7H2,1-3H3 |
Clé InChI |
QDSFRCLTSKFBQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=C(C2=C1OCO2)C)OCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)



![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)


![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)


